molecular formula C16H17NO5 B11939681 dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate CAS No. 14186-67-5

dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate

Cat. No.: B11939681
CAS No.: 14186-67-5
M. Wt: 303.31 g/mol
InChI Key: RKVVFBBDGJJQCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxybenzaldehyde with dimethyl acetylenedicarboxylate in the presence of a base, such as sodium ethoxide, to form the desired benzazepine derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydrobenzazepines

Scientific Research Applications

Dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1-(2-methoxyphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
  • Dimethyl 2-methyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate
  • Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate is unique due to its specific structural features, such as the ethoxy group and the benzazepine ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

14186-67-5

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

dimethyl 2-ethoxy-3H-1-benzazepine-3,4-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-4-22-14-13(16(19)21-3)11(15(18)20-2)9-10-7-5-6-8-12(10)17-14/h5-9,13H,4H2,1-3H3

InChI Key

RKVVFBBDGJJQCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2C=C(C1C(=O)OC)C(=O)OC

Origin of Product

United States

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